molecular formula C8H11IN2O2 B2563272 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1354703-55-1

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2563272
CAS No.: 1354703-55-1
M. Wt: 294.092
InChI Key: PIXYOPYLVCCJKH-UHFFFAOYSA-N
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Description

“2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1354703-55-1 . It has a molecular weight of 294.09 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The Inchi Code is 1S/C8H11IN2O2/c1-3-7(8(12)13)11-5(2)6(9)4-10-11/h4,7H,3H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 294.09 .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Pyrazoles are recognized for their wide spectrum of biological activities and are used as potent medicinal scaffolds. Methyl-substituted pyrazoles, in particular, have shown a broad range of biological activities, making them a significant focus in medicinal chemistry research. The synthesis methods and medical significance of methyl-substituted pyrazoles have been explored, highlighting their role in generating new leads with high efficacy and low microbial resistance (Sharma et al., 2021).

Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives are important due to their wide range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. A review of the synthesis of these derivatives and their biological applications offers insights into their importance in drug discovery and the development of new therapeutic agents (Cetin, 2020).

Biomass-Derived Applications in Drug Synthesis

The versatility of certain compounds in drug synthesis has been explored, with a focus on biomass-derived levulinic acid and its derivatives. These compounds, due to their functional groups, offer flexibility and diversity in drug synthesis, highlighting the potential for cost-effective and cleaner reaction processes. This research points towards the untapped potential in the field of medicine, including cancer treatment and medical materials (Zhang et al., 2021).

Chemical Building Blocks in Synthesis

The utility of certain chemical compounds as building blocks for the synthesis of heterocycles is significant. For example, the use of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones in the synthesis of various heterocyclic compounds demonstrates the potential for innovative transformations in the future. This research underscores the importance of such compounds in the synthesis of dyes and heterocyclic compounds, offering mild reaction conditions for a wide range of precursors (Gomaa & Ali, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

As the compound is a pyrazole derivative, it could potentially be explored for various biological activities. Pyrazole derivatives have been known to exhibit a broad range of chemical and biological properties .

Properties

IUPAC Name

2-(4-iodo-5-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-7(8(12)13)11-5(2)6(9)4-10-11/h4,7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXYOPYLVCCJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(C=N1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354703-55-1
Record name 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)butanoic acid
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